molecular formula C10H14N2O B1596689 2-(methylamino)-N-(4-methylphenyl)acetamide CAS No. 64642-17-7

2-(methylamino)-N-(4-methylphenyl)acetamide

Cat. No.: B1596689
CAS No.: 64642-17-7
M. Wt: 178.23 g/mol
InChI Key: ZBYCJXKBBVZZOF-UHFFFAOYSA-N
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Description

2-(methylamino)-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C10H14N2O and its molecular weight is 178.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound 2-(methylamino)-N-(4-methylphenyl)acetamide, also known as Mephedrone or 4-MMC, is a β-ketoamphetamine that falls under the category of synthetic cathinones . These synthetic cathinones are known to elicit stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations .

Mode of Action

Mephedrone interacts with its targets in the central nervous system, inducing hallucinations and stimulating the mind . This interaction results in changes in the user’s perception, mood, and consciousness .

Biochemical Pathways

It is known that synthetic cathinones like mephedrone can affect various neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems .

Pharmacokinetics

It is known that the compound demonstrates solubility in water and other polar solvents, facilitating its dissolution for various applications . The melting points for hydrochloride and hydrobromide were determined by melting point experiment and gave sharp melting points at 251.18 °C and 205.25 °C, respectively .

Result of Action

The molecular and cellular effects of Mephedrone’s action include stimulation of the central nervous system, resulting in psychoactive effects and the occurrence of hallucinations . These effects can lead to changes in the user’s perception, mood, and consciousness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Mephedrone. For example, the compound’s solubility in water and other polar solvents can affect its bioavailability and distribution in the body . Additionally, the compound’s stability can be influenced by factors such as temperature and pH .

Properties

IUPAC Name

2-(methylamino)-N-(4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-8-3-5-9(6-4-8)12-10(13)7-11-2/h3-6,11H,7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBYCJXKBBVZZOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368407
Record name 2-(methylamino)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64642-17-7
Record name 2-(methylamino)-N-(4-methylphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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